3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
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Overview
Description
3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridazine ring, a piperazine ring, and a methoxyphenyl sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities.
Mode of Action
It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to specific receptors, thereby modulating their activity.
Biochemical Pathways
Given the potential activities of similar compounds, it can be inferred that the compound might influence pathways related to dopamine and serotonin signaling .
Pharmacokinetics
The compound’s drug likeness or “drugability” could be evaluated according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the pyridazine intermediate with piperazine, often in the presence of a suitable catalyst.
Attachment of the Methoxyphenyl Sulfonyl Group: This is usually done through a sulfonylation reaction, where the methoxyphenyl group is introduced using a sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
- 3-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrazine
Uniqueness
What sets 3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-16-5-4-6-17(15-16)28(25,26)24-13-11-23(12-14-24)19-8-7-18(20-21-19)22-9-2-3-10-22/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIDKKCXTWIZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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